molecular formula C12H9F2NO2 B8612857 Methyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Methyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No. B8612857
M. Wt: 237.20 g/mol
InChI Key: GLRLRHVXCLJGTB-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A solution methyl 2,2-difluoro-2-(quinolin-6-yl)acetate (400 mg, 1686 mmol) and anhydrous hydrazine (2153 μl, 67453 mmol) in MeOH (4 mL) was stirred for 1 h at 23° C. The solvents were then removed under reduced pressure to provide product as a white solid. MS (ESI pos. ion) m/z: 238 (MH+). Calc'd exact mass for C11H9F2N3O: 237.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2153 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3](OC)=[O:4].[NH2:18][NH2:19]>CO>[F:1][C:2]([F:17])([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3]([NH:18][NH2:19])=[O:4]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC(C(=O)OC)(C=1C=C2C=CC=NC2=CC1)F
Name
Quantity
2153 μL
Type
reactant
Smiles
NN
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide product as a white solid

Outcomes

Product
Name
Type
Smiles
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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